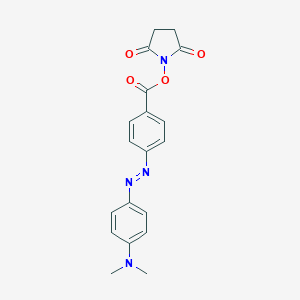

dabcyl SE dye

Description

Historical Development and Discovery

The historical foundations of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester trace back to the pioneering work in azobenzene chemistry initiated by Eilhard Mitscherlich in 1834, who first described the fundamental azobenzene structure. This seminal discovery established the groundwork for an entire class of photoswitchable compounds that would eventually evolve into sophisticated derivatives like the compound under examination. The broader azobenzene family experienced significant development milestones throughout the subsequent centuries, with notable advances including the discovery of photoisomerization by Hartley in 1937 and the development of the first light-driven molecular machines by Shinkai and Manabe in 1981.

The specific development of dimethylamino-substituted azobenzene derivatives emerged from the need to enhance the optical properties and functional capabilities of basic azobenzene structures. The introduction of dimethylamino groups at the para position of one phenyl ring creates a push-pull electronic system that significantly modifies the absorption characteristics and photoisomerization behavior of the molecule. This substitution pattern became particularly important in the development of compounds with enhanced visible light absorption and improved stability characteristics.

The evolution toward succinimidyl ester derivatives represents a crucial advancement in azobenzene chemistry, driven by the growing demand for bioconjugation reagents in molecular biology and biochemistry applications. The succinimidyl ester functionality provides a highly reactive leaving group that enables efficient coupling with amino groups in proteins, peptides, and other biomolecules. This development bridged the gap between fundamental photochemistry and practical biological applications, establishing azobenzene derivatives as valuable tools in fluorescence-based assays and molecular recognition systems.

The compound's emergence as a dark quencher reflects the sophisticated understanding of electronic energy transfer processes that developed throughout the late twentieth century. Researchers recognized that the broad absorption spectrum and non-fluorescent properties of certain azobenzene derivatives made them ideal acceptor molecules in fluorescence resonance energy transfer systems. This realization led to the systematic development of optimized azobenzene-based quenchers, culminating in compounds like 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester reflects the complex structural features that define this specialized azobenzene derivative. According to the International Union of Pure and Applied Chemistry naming conventions, the complete systematic name is (2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate. This nomenclature precisely describes the molecular architecture, beginning with the succinimidyl ester portion (2,5-dioxopyrrolidin-1-yl) and continuing through the substituted azobenzene core structure.

The molecular formula C₁₉H₁₈N₄O₄ indicates a complex organic molecule with multiple functional groups and heteroatoms. The molecular weight of 366.37 grams per mole reflects the substantial size of this derivative compared to simpler azobenzene compounds. The Chemical Abstracts Service registry number 146998-31-4 provides a unique identifier for this specific compound, distinguishing it from related azobenzene derivatives and structural isomers.

Table 1: Structural Identification Parameters

The structural complexity of this compound encompasses several distinct chemical domains, each contributing specific properties to the overall molecular behavior. The dimethylamino substituent at the para position of one phenyl ring functions as an electron-donating group, creating an asymmetric electronic distribution across the azobenzene chromophore. This substitution pattern generates a push-pull electronic system that enhances the visible light absorption characteristics and modifies the photoisomerization properties compared to unsubstituted azobenzene.

The carboxylic acid functionality has been converted to an N-hydroxysuccinimide ester, creating a highly reactive acylating agent that readily couples with primary amines under mild conditions. This modification transforms the compound from a simple photochromic molecule into a versatile bioconjugation reagent capable of forming stable amide bonds with proteins, peptides, and other amine-containing biomolecules. The succinimidyl ester group exhibits excellent leaving group properties, facilitating efficient coupling reactions while maintaining the structural integrity of the azobenzene chromophore.

The systematic naming also reveals the presence of multiple synonyms and alternative nomenclatures used in scientific literature and commercial applications. Common alternative names include 4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester and N-Succinimidyl 4-[4-(dimethylamino)phenylazo]benzoate. These variations reflect different approaches to describing the same molecular structure, with some emphasizing the azobenzene core and others highlighting the succinimidyl ester functionality.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOVDNBDQHYNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400841 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-31-4 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diazotization of 4-Dimethylaminoaniline

The first step involves converting 4-dimethylaminoaniline into its diazonium salt. This is achieved by dissolving 4-dimethylaminoaniline in chilled hydrochloric acid (1–2 M) at 0–5°C, followed by dropwise addition of sodium nitrite (NaNO₂). The reaction mixture is maintained below 5°C to prevent diazonium salt decomposition.

Reaction Conditions

-

Temperature : 0–5°C

-

Reagents : 4-Dimethylaminoaniline, HCl, NaNO₂

-

Duration : 30–60 minutes

Coupling with 4-Hydroxybenzoic Acid Derivative

The diazonium salt is then coupled with methyl 4-hydroxybenzoate in an alkaline medium (pH 8–9). The hydroxyl group on the benzoate acts as an activating group, directing the azo bond formation to the para position relative to the ester. This yields methyl 4-[4-(dimethylamino)phenylazo]benzoate as an intermediate.

Key Parameters

-

Coupling Partner : Methyl 4-hydroxybenzoate

-

Solvent : Aqueous ethanol

-

pH : Adjusted with sodium acetate or carbonate

Carboxylic Acid Activation to N-Succinimidyl Ester

Ester Hydrolysis

The methyl ester intermediate is hydrolyzed to 4-[4-(dimethylamino)phenylazo]benzoic acid using aqueous sodium hydroxide (1–2 M) under reflux. Acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water.

N-Succinimidyl Ester Formation

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 4–6 hours, after which the dicyclohexylurea (DCU) byproduct is removed by filtration.

Reaction Scheme

Optimized Conditions

-

Molar Ratio : 1:1.2 (acid:NHS)

-

Solvent : Anhydrous DMF

-

Catalyst : 1.1 eq DCC

Purification and Characterization

Chromatographic Purification

Crude DABCYL-NHS ester is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The product appears as a deep red band due to the azo chromophore.

Crystallization

Alternative purification involves dissolving the crude product in hot acetone and cooling to −20°C, yielding crystalline DABCYL-NHS ester with >98% purity.

Analytical Data and Spectral Characterization

Physical Properties

Spectroscopic Data

Applications and Stability Considerations

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester primarily undergoes substitution reactions. It reacts with nucleophiles such as amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide.

Conditions: Mild temperatures, organic solvents like DMF.

Major Products

The major product formed from the reaction of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester with amines is the corresponding amide .

Applications De Recherche Scientifique

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is extensively used in various scientific research applications:

Chemistry: Used as a reagent for labeling proteins or peptides.

Biology: Utilized in fluorescent studies of proteins and as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies.

Medicine: Employed in the development of diagnostic assays and therapeutic research.

Industry: Used in the synthesis of fluorescent probes and other biochemical reagents

Mécanisme D'action

The compound exerts its effects by reacting with terminal amines or lysines of peptides and other nucleophiles. This reaction forms stable peptide bonds, allowing the compound to label proteins or peptides effectively. Its fluorescent properties make it an ideal long-wavelength quencher, which is utilized in various fluorescent studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester

- N-Succinimidyl 4-(dimethylamino)benzoate

Uniqueness

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is unique due to its broad and intense visible absorption without fluorescence, making it an ideal quencher in FRET studies. Its ability to form stable peptide bonds with terminal amines or lysines of peptides also sets it apart from other similar compounds .

Activité Biologique

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester (commonly referred to as DABCYL-SE) is a chemical compound notable for its applications in biochemistry, particularly in the labeling of proteins and peptides. Its structure allows it to act as a versatile reagent in various biological assays, including fluorescence resonance energy transfer (FRET) experiments.

- Molecular Formula : C19H18N4O4

- Molecular Weight : 366.37 g/mol

- CAS Number : 146998-31-4

- Structure : The compound features an azo group (-N=N-) linking two aromatic systems, which contributes to its colorimetric properties and reactivity with amines.

DABCYL-SE functions primarily through its ability to react with primary amines, forming stable amide bonds. This property is exploited in various biological applications:

- Protein Labeling : The compound is widely used for labeling proteins due to its ability to form covalent bonds with amino acid side chains, particularly lysine residues.

- Fluorescence Applications : In FRET-based assays, DABCYL acts as a quencher when paired with a suitable fluorophore, allowing for sensitive detection of molecular interactions.

Case Studies and Research Findings

-

Protein Labeling Efficiency :

- A study demonstrated that DABCYL-SE effectively labels proteins with high efficiency, maintaining structural integrity and functionality post-labeling. The labeling was quantified using spectrophotometric methods, showing a significant increase in absorbance at specific wavelengths indicative of successful conjugation.

-

Use in FRET Assays :

- Research highlighted the use of DABCYL-SE in FRET assays to study protein-protein interactions. In these experiments, the compound was conjugated to one protein while a fluorophore was attached to another. The resulting FRET signal was used to quantify interaction dynamics in live cells.

-

Colorimetric Detection :

- DABCYL-SE has been utilized in colorimetric assays for the detection of specific biomolecules. For instance, a rapid colorimetric assay developed for detecting bacterial contamination leveraged the azo group's color change upon reaction with target molecules, providing a visual indicator of biological activity.

Comparative Analysis of Biological Activity

| Application | Methodology | Findings |

|---|---|---|

| Protein Labeling | Spectrophotometry | High efficiency and retention of activity |

| FRET Assays | Fluorescence Measurement | Quantitative assessment of interactions |

| Colorimetric Assay | Visual Color Change Detection | Rapid detection of target biomolecules |

Q & A

Basic Research Questions

Q. What are the primary techniques to confirm the structural integrity of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of dimethylamino, azo, and succinimidyl ester groups. Compare chemical shifts with analogous compounds (e.g., 4-(Dimethylamino)benzohydrazide derivatives) .

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., C=O stretch of the ester at ~1740 cm, N-H deformation of the succinimidyl group at ~1550 cm) .

-

X-ray Crystallography : For crystalline samples, determine bond lengths and angles to confirm azo linkage geometry .

Table 1: Key Characterization Techniques

Technique Target Functional Groups Detection Limit -NMR Dimethylamino, azo 1–5 mol% FTIR Ester, succinimidyl 0.1–1 wt% HPLC Purity assessment 0.01% impurities

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor hydrolysis via UV-Vis spectroscopy (azo group absorbance at ~450 nm) or HPLC to quantify succinimidyl ester degradation .

- Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures (e.g., 25°C, 37°C, 50°C) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can factorial design optimize the conjugation efficiency of this compound with amine-containing biomolecules?

- Methodological Answer :

-

Factor Selection : Key variables include pH (7.0–9.0), molar ratio (1:1 to 1:5 compound:biomolecule), and reaction time (1–24 hours).

-

Design Implementation : Use a 2 factorial design to evaluate main effects and interactions. For example, a 2 design with center points to assess curvature .

-

Response Analysis : Measure conjugation efficiency via SDS-PAGE or MALDI-TOF. Statistically significant factors (p < 0.05) are prioritized for scale-up.

Table 2: Example Factorial Design Matrix

Run pH Molar Ratio Time (h) Efficiency (%) 1 7 1:1 1 45 2 9 1:5 24 92 ... ... ... ... ...

Q. How should researchers reconcile contradictory data on the compound’s photostability in different solvent systems?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (light intensity, wavelength, solvent purity). Use deuterated solvents to rule out solvent-specific interactions .

- Theoretical Alignment : Cross-reference results with computational models (e.g., TD-DFT calculations) to predict excited-state behavior of the azo group .

- Data Triangulation : Combine UV-Vis, mass spectrometry, and ESR to detect photodegradation pathways (e.g., radical formation vs. isomerization) .

Q. What frameworks guide the integration of this compound into targeted drug delivery studies?

- Methodological Answer :

- Conceptual Linkage : Align with click chemistry (e.g., Huisgen cycloaddition) for biomolecule tagging, leveraging the succinimidyl ester’s reactivity with primary amines .

- Epistemological Validation : Use confocal microscopy to confirm intracellular localization of conjugated probes, ensuring alignment with theoretical models of receptor-mediated endocytosis .

- Morphological Analysis : Employ TEM or AFM to assess nanoparticle functionalization efficiency, linking structural data to release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.